molecular formula C12H20O4 B8688677 Diethyl 2-(cyclobutylmethyl)malonate CAS No. 21782-47-8

Diethyl 2-(cyclobutylmethyl)malonate

Cat. No.: B8688677
CAS No.: 21782-47-8
M. Wt: 228.28 g/mol
InChI Key: KXCXWZDZVIXGFE-UHFFFAOYSA-N
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Description

Diethyl malonate (DEM) is a versatile organic compound widely used in synthesizing heterocycles, pharmaceuticals, and polymers. Its structure allows for diverse substitutions at the central methylene position, enabling the synthesis of compounds with tailored reactivity and biological activity. This article focuses on comparing these derivatives, emphasizing their synthesis, reactivity, and applications.

Properties

CAS No.

21782-47-8

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

diethyl 2-(cyclobutylmethyl)propanedioate

InChI

InChI=1S/C12H20O4/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-9/h9-10H,3-8H2,1-2H3

InChI Key

KXCXWZDZVIXGFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1CCC1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: The compound can be synthesized through the esterification of propanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Cyclobutylmethylation: The cyclobutylmethyl group can be introduced through a nucleophilic substitution reaction using cyclobutylmethyl bromide and a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of propanedioic acid, 2-(cyclobutylmethyl)-, 1,3-diethyl ester involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethyl groups are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Biochemical Studies: It is used in biochemical studies to understand enzyme-substrate interactions and metabolic pathways.

Industry:

    Polymer Production: The compound can be used in the production of polymers with specific properties, such as increased flexibility or thermal stability.

    Material Science: It is utilized in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism by which propanedioic acid, 2-(cyclobutylmethyl)-, 1,3-diethyl ester exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. In drug development, it interacts with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Reactivity and Functional Diversity

  • Ethoxymethylene Derivative: Reacts with amines in the Gould-Jacob reaction to form 4-quinolones, which exhibit broad-spectrum antibacterial activity .
  • Pyridin-2-ylmethylene Derivative : Undergoes [3 + 2] annulation with arynes to yield pyridoindoles, demonstrating utility in heterocyclic chemistry .
  • 2-Cyanoethyl Derivative: Catalytic asymmetric synthesis using L-proline highlights its role in generating enantiomerically enriched intermediates .
  • 2-Iodobenzyl Derivative : Serves as a precursor in electrophilic cyclization reactions, forming indenes with regio- and stereoselectivity .

Physical and Spectral Data

  • Diethyl 2-(2-iodobenzyl)malonate :
    • ¹H NMR : δ 7.82–7.80 (m, 1H), 3.34–3.29 (m, 2H) .
    • IR : Peaks at 1745 cm⁻¹ (ester C=O stretch).
  • Diethyl 2-[(3-bromophenyl)amino]methylene]malonate: Melting point 71–73°C, matching literature values .

Discussion of Key Findings

  • Catalytic Methods : Copper-catalyzed arylation (e.g., coupling with aryl iodides) offers mild conditions and functional group compatibility for α-aryl malonates .
  • Green Chemistry : Solvent and catalyst optimization (e.g., L-proline in pyridine) improves yields and enantioselectivity in Michael additions .
  • Structural Influence : Bulky substituents (e.g., 2-iodobenzyl) enhance steric effects, directing regioselectivity in cyclization reactions .

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